molecular formula C38H28N2 B052187 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl CAS No. 120260-01-7

4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl

Cat. No. B052187
CAS RN: 120260-01-7
M. Wt: 512.6 g/mol
InChI Key: LTUJKAYZIMMJEP-UHFFFAOYSA-N
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Description

4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl, also known as CBP, is used as a solution-processable Phosphorescent Host in organic electronics such as OLED devices .


Synthesis Analysis

A study simulated the absorption spectra of CBP in gas and condensed phases using the efficient time-dependent long-range corrected tight-binding density functional theory (TD-LC-DFTB). The accuracy of the condensed-phase absorption spectra computed using the structures obtained from classical molecular dynamics (MD) and quantum mechanical/molecular mechanical (QM/MM) simulations was examined by comparison with the experimental absorption spectrum .


Molecular Structure Analysis

The empirical formula of CBP is C36H24N2. It has a molecular weight of 484.59 . The absorption spectra of CBP in gas and condensed phases were simulated in a study, indicating that the method used (TD-LC-DFTB) is accurate and robust in calculating the excitation energies of CBP .


Chemical Reactions Analysis

CBP is widely used as a host material in phosphorescent organic light-emitting diodes (PhOLEDs). .


Physical And Chemical Properties Analysis

CBP has a melting point of 281-285 °C. It is soluble in THF, chloroform, and dichloromethane. Its fluorescence is at λex 369 nm in THF. The orbital energy of HOMO is 6.0 eV and LUMO is 2.9 eV .

Scientific Research Applications

Host Material in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)

CBP is widely used as a host material in PhOLEDs . In these devices, CBP is used to transfer excitation energy to the emitter and confine the exciton in the emissive layer . The absorption spectra of CBP in gas and condensed phases have been simulated using time-dependent long-range corrected tight-binding density functional theory (TD-LC-DFTB), which is found to be an accurate and robust method for calculating the excitation energies of CBP .

OLED Technology

CBP plays a significant role in the development of OLED technology due to its high brightness, low-cost, low energy consumption, light weight and mechanical flexibility . It is used in many devices such as televisions, mobile phones, and other lighting resources .

Phosphorescent OLEDs (PhOLEDs)

In PhOLEDs, CBP is used as a host material where the heavy metal-based phosphorescent emitter is doped . These types of OLEDs have attracted much attention because they can generate light from both singlet and triplet states, allowing the internal quantum efficiency to reach nearly 100% .

Morphological Stability in Electrophosphorescence

A novel compound (BCBP) based on the modification of CBP through arylmethylene bridge linkage was synthesized . This compound showed a high glass transition temperature (Tg) of 173 °C due to the introduction of the bridged structure, remarkably contrasting with a low Tg of 62 °C for CBP . This morphological stability is crucial for the efficiency of electrophosphorescence .

Low Turn-On Voltage in Electroluminescent Devices

The bridged structure in BCBP enhances the conjugation and raises the HOMO energy, thus facilitating hole-injection and leading to a low turn-on voltage in an electroluminescent device . This property is beneficial for the performance and energy efficiency of these devices .

High Power Efficiency in OLEDs

With the device structure of ITO/MoO3/NPB/Ir complex: BCBP/BCP/Alq3/LiF/Al, maximum power efficiencies of 41.3 lm/W and 6.3 lm/W for green- and blue-emitting OLED were achieved, respectively . This demonstrates the potential of CBP and its derivatives in achieving high power efficiency in OLEDs .

Safety And Hazards

CBP is classified as causing skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity - single exposure (Category 3, Respiratory system). The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

The structural models derived from the study of CBP’s absorption spectra are the basis for future studies of charge and exciton transfer in CBP and related materials, also concerning the degradation mechanisms of CBP-based PhOLEDs .

properties

IUPAC Name

9-[4-(4-carbazol-9-yl-2-methylphenyl)-3-methylphenyl]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H28N2/c1-25-23-27(39-35-15-7-3-11-31(35)32-12-4-8-16-36(32)39)19-21-29(25)30-22-20-28(24-26(30)2)40-37-17-9-5-13-33(37)34-14-6-10-18-38(34)40/h3-24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUJKAYZIMMJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C3=CC=CC=C3C4=CC=CC=C42)C5=C(C=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621608
Record name 9,9'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(9H-carbazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl

CAS RN

120260-01-7, 604785-54-8
Record name 9,9'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(9H-carbazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Bis(9H-carbazol-9-yl)-2,2'-dimethylbiphenyl
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl (CDBP) in OLEDs and how does it interact with other materials?

A1: 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl (CDBP) acts as a host material in OLEDs, particularly in those utilizing thermally activated delayed fluorescence (TADF) emitters [, ]. It serves as both a host and a hole transporting layer due to its favorable energy levels and charge carrier mobility.

  • Charge Preseparation: The exciplex matrix supports charge preseparation for the step-by-step charge transfer-based energy transfer, effectively suppressing quenching effects [].
  • Enhanced RISC: The exciplex matrix elevates the reverse intersystem crossing (RISC) efficiencies, allowing for efficient upconversion of triplet excitons to singlet excitons, which is crucial for TADF [].
  • Reduced Triplet Nonradiative Decay: The exciplex matrix helps to reduce the rate of nonradiative decay from the triplet state, further improving the efficiency of light emission [].

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